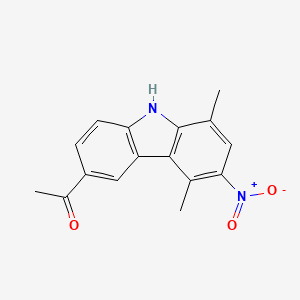
1,4-Dimethyl-6-acetyl-3-nitrocarbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-6-acetyl-3-nitrocarbazole is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-6-acetyl-3-nitrocarbazole typically involves multi-step organic reactions. One common approach is the nitration of a carbazole derivative followed by acetylation and methylation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation. The final product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Safety measures are crucial due to the use of strong acids and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-6-acetyl-3-nitrocarbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur at the carbazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Amino derivatives of carbazole.
Oxidation: Various oxidized carbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole compounds.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-6-acetyl-3-nitrocarbazole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex carbazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-6-acetyl-3-nitrocarbazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The carbazole core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dimethylcarbazole
- 6-Acetylcarbazole
- 3-Nitrocarbazole
Uniqueness
1,4-Dimethyl-6-acetyl-3-nitrocarbazole is unique due to the combination of its functional groups. The presence of both acetyl and nitro groups on the carbazole core provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
136950-74-8 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
1-(5,8-dimethyl-6-nitro-9H-carbazol-3-yl)ethanone |
InChI |
InChI=1S/C16H14N2O3/c1-8-6-14(18(20)21)9(2)15-12-7-11(10(3)19)4-5-13(12)17-16(8)15/h4-7,17H,1-3H3 |
Clave InChI |
VDVHPWXBFXZQGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)C(=O)C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















